Zinc resinate

Description

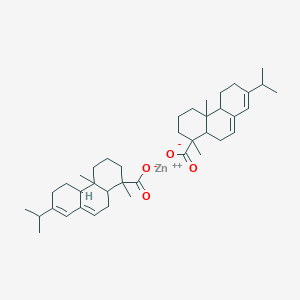

Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C20H30O2.Zn/c2*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h2*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXODCLTZTIFYDV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H58O4Zn | |

| Record name | ZINC RESINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc resinate is a colorless to amber solid. Can spontaneously heat in the presence of air and moisture. This heat may be sufficient to ignite surrounding combustible materials. Not soluble in water. It is used as a drier in paints, and as a wetting agent., Liquid; Water or Solvent Wet Solid, Colorless to amber solid; [CAMEO] Tan crystalline solid; [Chem Service MSDS] | |

| Record name | ZINC RESINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Resin acids and Rosin acids, zinc salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc resinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9010-69-9 | |

| Record name | ZINC RESINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Resin acids and Rosin acids, zinc salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Resin acids and Rosin acids, zinc salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Zinc Resinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc resinate is a metallic soap derived from the reaction of rosin (B192284) acids with a zinc compound. It is a complex material whose properties are largely dictated by the composition of the rosin and the conditions of its preparation. Primarily used in industrial applications such as coatings, adhesives, and as a processing aid in rubber, its chemical functionalities—centered around the zinc-carboxylate core—present opportunities for more advanced applications.[1] This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailing its synthesis, reactivity, and analytical characterization. It is intended to serve as a foundational resource for researchers exploring its potential in materials science and drug development.

Chemical and Physical Properties

This compound is not a single, pure compound but rather a mixture of zinc salts of the various resin acids found in rosin, such as abietic acid, neoabietic acid, palustric acid, and dehydroabietic acid. Consequently, its properties can vary. The representative molecular formula is generally given based on the zinc salt of abietic acid.[2] It typically presents as a colorless to amber solid and may also be found as a powder or yellowish liquid.[3][4]

A critical safety consideration is its reactivity with air and moisture. This compound can heat spontaneously under these conditions, potentially leading to the ignition of nearby combustible materials.[2][4] It is classified as a flammable solid and a strong reducing agent that can react violently with oxidizing agents.[2]

Table 1: Summary of Chemical and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄₀H₅₈O₄Zn | [2] |

| Molecular Weight | ~668.3 g/mol | [2] |

| Appearance | Colorless to amber solid; powder or yellowish liquid | [3] |

| Solubility | Insoluble in water. Soluble in various organic solvents including mineral spirits, toluene, xylene, methyl ethyl ketone, ether, and amyl alcohol. | [1][4] |

| Melting Point | Variable; often reported as a softening point (e.g., 90-115°C) depending on the specific formulation. | [4] |

| Stability | Stable under recommended dry storage conditions. Heats spontaneously in the presence of air and moisture. | [4] |

| Reactivity | Strong reducing agent; reacts with oxidizing agents. Undergoes thermolytic decomposition at elevated temperatures (~200-600°C). | [2] |

Synthesis and Core Chemical Reactions

The synthesis of this compound is fundamentally an acid-base reaction where the carboxylic acid groups of resin acids react with a zinc source.

General Synthesis

This compound is typically formed through the reaction of rosin with a zinc compound, such as zinc oxide (ZnO) or zinc acetate (B1210297) (Zn(CH₃COO)₂).[1] The reaction is an ion exchange process where zinc ions (Zn²⁺) replace the acidic protons of the resin acids' carboxyl groups.[1] This process can be carried out in a solvent or via a fusion process at elevated temperatures. The reaction may be accelerated by the presence of a catalyst, such as acetic acid.[1]

Core Chemical Transformations

The chemistry of this compound is dominated by the zinc-carboxylate linkage and the large, hydrophobic resin acid backbone.

-

Ionic Exchange: The formation of this compound is a reversible ionic exchange. This property is the basis for its potential use in drug delivery systems, where a drug-resinate complex could release the drug by exchanging it for ions in a biological fluid.[1]

-

Chelation and Polymer Interactions: In polymer science, this compound acts as a multifunctional additive. The zinc(II) ion is a capable coordinating metal, allowing it to form chelation complexes with other functional groups within a polymer matrix. This chelation can increase cross-linking density, which in turn enhances thermal stability and modifies the mechanical properties of the final polymer.[1]

-

Thermolytic Decomposition: When subjected to high temperatures (typically 400-600°C), this compound undergoes thermal decomposition. The organic resinate structure breaks down, and the zinc species are oxidized, ultimately forming crystalline zinc oxide (ZnO) nanoparticles. This method is a recognized pathway for synthesizing ZnO nanoparticles.[1]

Experimental Protocols and Characterization

The characterization of this compound is essential for quality control and for understanding its behavior in various applications. Below are detailed methodologies for key analytical experiments.

Protocol for Determination of Zinc Content via Atomic Absorption Spectroscopy (AAS)

This protocol outlines the quantification of zinc in a sample of this compound.

-

Sample Preparation and Digestion:

-

Accurately weigh approximately 0.1 g of the this compound sample into a 125-mL Phillips beaker.

-

In a fume hood, add 6 mL of concentrated nitric acid (HNO₃) to the beaker and cover with a watchglass.

-

Heat the beaker on a hotplate at 140°C until the sample is completely dissolved and the organic matrix is destroyed, resulting in a clear, slightly yellow solution. Add more acid if necessary.

-

Remove the beaker from the hotplate and allow it to cool. Carefully rinse the watchglass into the beaker with 1% (v/v) nitric acid.

-

Quantitatively transfer the cooled, digested sample solution to a 100-mL volumetric flask and dilute to the mark with 1% nitric acid. This is the stock sample solution. A further dilution may be necessary to bring the concentration into the linear range of the instrument.

-

-

Instrumental Analysis:

-

Instrument: Atomic Absorption Spectrophotometer.

-

Wavelength: 213.9 nm.

-

Flame: Air-acetylene, oxidizing.

-

Background Correction: Use a deuterium (B1214612) (D₂) or hydrogen (H₂) lamp.

-

Calibration: Prepare a series of zinc standards (e.g., 0.5, 1.0, 2.0, 5.0 µg/mL) from a certified 1000 µg/mL zinc stock solution, diluting with 1% nitric acid.

-

Measurement: Aspirate the blank, standards, and sample solutions into the flame and record the absorbance readings.

-

-

Calculation:

-

Construct a calibration curve by plotting the absorbance of the standards versus their concentration.

-

Determine the concentration of zinc in the sample solution from the calibration curve.

-

Calculate the percentage of zinc in the original this compound sample, accounting for all dilutions.

-

Protocol for Thermal Stability Analysis via Thermogravimetric Analysis (TGA)

This protocol determines the thermal decomposition profile of this compound.

-

Sample Preparation:

-

Ensure the this compound sample is homogenous. If it is in lump form, grind it to a fine powder.

-

Weigh 5-10 mg of the sample into a TGA crucible (typically alumina (B75360) or platinum).

-

-

Instrumental Analysis:

-

Instrument: Thermogravimetric Analyzer.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to 800°C at a constant heating rate of 10°C/min.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent premature oxidation.

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

-

Data Interpretation:

-

Plot the percentage of weight loss versus temperature.

-

The resulting curve will show distinct steps corresponding to the loss of organic components. The onset temperature of decomposition indicates its thermal stability.

-

The final residual mass at the end of the experiment (after ~600°C) corresponds to the weight of the remaining inorganic component (i.e., zinc oxide).

-

Protocol for Structural Analysis via Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol identifies the key functional groups present in this compound.

-

Sample Preparation:

-

For solid samples, use the Attenuated Total Reflectance (ATR) technique for rapid analysis. Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Alternatively, prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

-

-

Instrumental Analysis:

-

Instrument: Fourier-Transform Infrared Spectrophotometer.

-

Scan Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Average 16 or 32 scans to improve the signal-to-noise ratio.

-

Background: Collect a background spectrum of the empty ATR crystal or a pure KBr pellet before analyzing the sample.

-

-

Spectral Interpretation:

-

Identify characteristic absorption peaks. For this compound, key peaks include:

-

~1700 cm⁻¹: This region may show a residual peak for the C=O stretch of unreacted carboxylic acid from the rosin.

-

~1540-1610 cm⁻¹ and ~1400-1450 cm⁻¹: These two strong bands correspond to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) coordinated to the zinc ion. The separation between these peaks can give insight into the coordination mode.

-

~2800-3000 cm⁻¹: C-H stretching vibrations from the aliphatic backbone of the resin acids.

-

-

Visualization of Workflows and Pathways

Diagrams created with Graphviz DOT language provide clear visual representations of complex processes and relationships.

Experimental and Synthesis Workflows

Caption: General synthesis workflow for this compound.

Caption: Standard analytical workflow for this compound.

Biological Context: Zinc Ion Signaling

While no specific signaling pathways have been elucidated for the this compound molecule itself, the zinc ion (Zn²⁺) is a well-established second messenger in numerous cellular signaling cascades.[5][6][7] The dissociation of this compound in a biological environment could potentially release zinc ions, which could then participate in these pathways. The diagram below illustrates a generalized pathway involving zinc and the Mitogen-Activated Protein Kinase (MAPK) cascade, which is crucial for cell proliferation and differentiation.[5]

Disclaimer: This diagram represents a known signaling pathway for zinc ions and is for illustrative purposes. It has not been shown to be specifically activated by this compound.

Caption: A generalized zinc ion signaling pathway via MAPK/ERK.

Applications in Research and Drug Development

The primary applications of this compound have been in industrial materials science.[1] However, its chemical properties suggest potential in more specialized fields.

-

Materials Science: It is studied as an additive to improve the adhesive properties, water resistance, and hardness of coatings and polymers.[1] In rubber science, it functions as a processing aid that can reduce viscosity and prevent reversion, thereby retaining mechanical properties during curing.[1]

-

Drug Delivery: The ion-exchange capability of this compound makes it a candidate for controlled-release drug delivery systems.[1] A drug could be complexed with the resinate and subsequently released in the body through exchange with physiological ions.[1][8] Furthermore, the rosin acid component itself has demonstrated biological activity, including antibacterial effects against Gram-positive bacteria, which could impart additional functionality to a delivery system.[9][10]

Future research may focus on synthesizing more defined this compound structures, exploring their biocompatibility, and evaluating their efficacy as carriers for specific active pharmaceutical ingredients. The interplay between the biological activities of the resin acids and the signaling roles of zinc ions presents a compelling area for further investigation.

References

- 1. This compound Research Chemical for Industrial R&D [benchchem.com]

- 2. This compound | C40H58O4Zn | CID 22146572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Zinc in Cellular Regulation: The Nature and Significance of “Zinc Signals” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Intracellular zinc homeostasis and zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gelatin–Zinc Carrier as a New Method of Targeted and Controlled Release of Risedronate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial activity of rosin and resin acids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Synthesis of Zinc Resinate from Rosin and Zinc Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of zinc resinate, a versatile compound with applications in various industrial fields, including coatings, inks, and adhesives. This document details the core chemical principles, experimental protocols, and key reaction parameters involved in the formation of this compound from the reaction of rosin (B192284) with zinc oxide.

Introduction

This compound is a metal soap derived from the neutralization of resin acids, primarily abietic acid found in rosin, with a zinc source, most commonly zinc oxide. The resulting salt exhibits unique properties, including high melting points, excellent solubility in organic solvents, and the ability to act as a drier and wetting agent.[1][2] These characteristics make it a valuable component in the formulation of various materials. This guide will explore the fundamental synthesis pathways, provide detailed experimental methodologies, and present key data to aid researchers in the successful and reproducible synthesis of this compound.

Chemical Reaction and Mechanism

The fundamental reaction for the synthesis of this compound is an acid-base neutralization reaction. Rosin, a complex mixture of resin acids, acts as the acid, while zinc oxide provides the basic zinc ions. The primary reactive component in rosin is abietic acid (C₂₀H₃₀O₂).

The overall reaction can be represented as:

2 C₁₉H₂₉COOH (Abietic Acid) + ZnO (Zinc Oxide) → (C₁₉H₂₉COO)₂Zn (this compound) + H₂O (Water)

The reaction mechanism involves the protonation of the oxygen atom in zinc oxide by the carboxylic acid group of the resin acid. This is followed by the nucleophilic attack of the carboxylate anion on the zinc ion, leading to the formation of the this compound salt and a molecule of water. The reaction is typically carried out at elevated temperatures to facilitate the melting of rosin and increase the reaction rate.

Experimental Protocols

Two primary methods for the synthesis of this compound from rosin and zinc oxide are the solvent-based method and the fusion (solvent-free) method.

Solvent-Based Synthesis

This method involves dissolving the rosin in a suitable organic solvent before reacting it with zinc oxide. The solvent facilitates better mixing and temperature control.

Experimental Workflow:

Detailed Methodology:

-

Dissolution: In a well-ventilated fume hood, dissolve 60 parts by weight of heat-treated rosin in 40 parts by weight of mineral spirits in a reaction vessel equipped with a mechanical stirrer and a reflux condenser.[3]

-

Catalyst Addition: Add approximately 0.3 parts by weight of acetic acid to the rosin solution. The acetic acid acts as a catalyst to facilitate the reaction.[3]

-

Heating: Heat the mixture to a temperature between 110°C and 150°C with continuous agitation.[3]

-

Zinc Oxide Addition: Prepare a slurry of 6 to 9% of zinc oxide by weight of the rosin in a small amount of mineral spirits. Slowly add this slurry to the heated rosin solution while maintaining vigorous stirring.[3]

-

Reaction: Continue heating and stirring the mixture until the solution becomes clear, indicating that the reaction is complete.

-

Isolation: The this compound can be used as a solution or isolated by removing the solvent through distillation. For complete removal, the temperature can be raised to about 200°C, followed by steam distillation at temperatures below 250°C.[4]

Fusion (Solvent-Free) Synthesis

This method involves the direct reaction of molten rosin with zinc oxide, eliminating the need for a solvent.

Experimental Workflow:

Detailed Methodology:

-

Melting: Place the desired amount of rosin in a suitable reaction vessel and heat it until it is completely molten.

-

Heating: Raise the temperature of the molten rosin to approximately 230°C.[5]

-

Zinc Oxide Addition: Gradually add the desired amount of zinc oxide to the molten rosin with constant stirring. It is crucial to add the zinc oxide slowly to prevent the mixture from setting into an infusible mass.[5]

-

Reaction: Maintain the temperature between the melting point of the resinate and its decomposition temperature and continue stirring to ensure a complete reaction. The reaction progress can be monitored by observing the clarity of the melt.

-

Cooling and Solidification: Once the reaction is complete, the molten this compound is poured into a suitable container and allowed to cool and solidify.

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis protocols.

Table 1: Reactant Ratios and Reaction Conditions

| Synthesis Method | Rosin (parts by weight) | Zinc Oxide (% by weight of rosin) | Solvent (parts by weight) | Catalyst (% by weight of rosin) | Temperature (°C) | Reference |

| Solvent-Based | 60 | 6-9% | 40 (Mineral Spirits) | 0.3% (Acetic Acid) | 110-150 | [3] |

| Solvent-Based | Varies | 5-15% | Varies (Mineral Spirits) | 0.5-4% (Acetic Acid) | 100-150 | [4] |

| Fusion | 100 | >3.5% (with fumaric acid) | None | None | ~230 | [5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to amber solid | [6] |

| Solubility | Insoluble in water; Soluble in some organic solvents (e.g., ether, amyl alcohol) | [2] |

| Melting Point | Varies with zinc content; can be >100°C | [5] |

| Spontaneous Heating | Can spontaneously heat in the presence of air and moisture | [6] |

Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its formation and assess its properties.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The disappearance of the broad O-H stretch from the carboxylic acid in rosin and the appearance of new bands corresponding to the zinc-carboxylate bond are indicative of this compound formation.

-

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the this compound. The decomposition temperature can be determined from the TGA curve.

Conclusion

The synthesis of this compound from rosin and zinc oxide can be achieved through both solvent-based and fusion methods. The choice of method depends on the desired properties of the final product and the scale of the synthesis. The solvent-based method offers better control over the reaction, while the fusion method is more atom-economical. Careful control of reaction parameters such as temperature, reactant stoichiometry, and the use of catalysts is crucial for obtaining a high-quality product. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working on the synthesis and application of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US2346995A - Zinc-calcium resinate and process - Google Patents [patents.google.com]

- 4. US2346992A - Permanently refusible this compound - Google Patents [patents.google.com]

- 5. US2753330A - Method of producing metal resinates - Google Patents [patents.google.com]

- 6. ijcrt.org [ijcrt.org]

An In-depth Technical Guide to the Solubility of Zinc Resinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc resinate in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a thorough compilation of qualitative solubility information and a detailed, generalized experimental protocol for determining solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound in formulations, synthesis, and other applications where solubility is a critical parameter.

Introduction to this compound and its Solubility

This compound is a metal soap derived from rosin, a solid form of resin obtained from pines and other conifers. It is primarily composed of the zinc salt of abietic acid and related resin acids. Its applications are diverse, ranging from its use as a drier in paints and varnishes to a wetting and dispersing agent.[1] The solubility of this compound in organic solvents is a crucial factor influencing its performance in these applications, affecting formulation stability, film-forming properties, and chemical reactivity.

The dissolution of this compound, a complex organometallic compound, is governed by the principle of "like dissolves like." Its large, nonpolar hydrocarbon skeleton, inherited from the resin acid, dictates a preference for solvents with low polarity. However, the presence of the zinc carboxylate group introduces a degree of polarity that can influence its interaction with a range of organic solvents.

Qualitative Solubility of this compound

While precise quantitative solubility data is scarce in the literature, several sources provide qualitative information on the solubility of this compound in various organic solvents. This information is summarized in the table below. It is important to note that the term "soluble" in this context generally implies that a significant amount of the solute dissolves to form a clear solution, though the exact concentration is not specified.

| Solvent Class | Solvent | Solubility | Reference(s) |

| Ethers | Diethyl Ether | Soluble | [1] |

| Alcohols | Amyl Alcohol | Soluble | [1] |

| Aromatic Hydrocarbons | Xylene | Soluble | [2][3] |

| Toluene | Soluble | [3] | |

| Aliphatic Hydrocarbons | Mineral Spirits | Soluble | [3] |

| Glycol Ethers | Butoxyethanol | Soluble | [2] |

| Aqueous | Water | Insoluble | [1][4][5][6][7] |

Experimental Protocol for Determining the Solubility of this compound

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in organic solvents. This protocol is based on standard laboratory practices for solubility testing and can be adapted to specific research needs.

Materials and Equipment

-

This compound (powder or solid form)

-

Selected Organic Solvents (analytical grade)

-

Analytical Balance (accurate to ±0.1 mg)

-

Volumetric flasks (various sizes)

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bars

-

Constant temperature bath or hot plate with temperature control

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration setup)

-

Oven (for drying)

-

Spectrophotometer (optional, for concentration determination)

Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the desired organic solvent in an Erlenmeyer flask.

-

Place the flask in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the solution to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a volumetric pipette. To avoid transferring any solid particles, it is recommended to use a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter for organic solvents).

-

-

Determination of Solute Concentration:

-

Transfer the filtered aliquot to a pre-weighed beaker.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.

-

Once the solvent is completely evaporated, place the beaker in an oven at a temperature below the decomposition point of this compound (e.g., 60-80 °C) until a constant weight is achieved.

-

The weight of the residue corresponds to the mass of this compound dissolved in the withdrawn volume of the solvent.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

Optional Method: Spectrophotometric Determination

If this compound exhibits a characteristic absorbance in the UV-Vis spectrum in the chosen solvent, a calibration curve can be prepared using solutions of known concentrations. The concentration of the saturated solution can then be determined by measuring its absorbance and interpolating from the calibration curve. This method can be faster than the gravimetric method but requires the absence of interfering substances.

Visualizing Experimental and Logical Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow for solubility determination and the logical relationships influencing the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

Caption: Factors influencing the solubility of this compound.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound in organic solvents. While quantitative data remains elusive in the public domain, the qualitative data provides a solid starting point for formulation and research activities. The detailed experimental protocol offers a standardized method for researchers to determine the precise solubility of this compound in solvents relevant to their specific applications. The provided diagrams offer a clear visualization of the experimental process and the underlying principles of solubility. For professionals in drug development and materials science, a thorough understanding and experimental determination of this compound's solubility are paramount for optimizing product performance and stability.

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. US2346992A - Permanently refusible this compound - Google Patents [patents.google.com]

- 4. This compound | C40H58O4Zn | CID 22146572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. chemicalbook.com [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Thermal Decomposition of Zinc Resinate via TG-DTA Analysis

This technical guide provides a comprehensive overview of the thermal decomposition of this compound, a material with applications in various industrial and pharmaceutical formulations. Understanding its thermal stability and decomposition pathway is critical for process optimization, quality control, and ensuring the stability of final products. This document details the thermogravimetric (TG) and differential thermal analysis (DTA) of this compound, presenting quantitative data, detailed experimental protocols, and a visualization of the analytical workflow.

Introduction to this compound and its Thermal Properties

This compound is a metal soap derived from rosin (B192284), a natural resin obtained from pine trees. It is a complex mixture of zinc salts of resin acids, primarily abietic acid and its isomers. Its thermal behavior is a key determinant of its performance in applications such as coatings, inks, and as a cross-linking agent in polymers. Thermal analysis techniques like TG and DTA are indispensable for characterizing the temperature-dependent physicochemical changes in this compound, including decomposition and oxidation.

Thermogravimetric and Differential Thermal Analysis (TG-DTA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Differential thermal analysis (DTA) measures the temperature difference between a sample and an inert reference material as a function of temperature. When combined, TG-DTA provides simultaneous information about mass loss (TG) and the energetic processes (DTA), such as melting, crystallization, and decomposition.

The thermal decomposition of this compound generally occurs in multiple stages. The initial stages involve the breakdown of the organic resin components, followed by the formation of a stable inorganic residue, typically zinc oxide (ZnO). The DTA curve reveals whether these decomposition steps are endothermic or exothermic.

Data Presentation: Quantitative TG-DTA Data

The following table summarizes the key quantitative parameters obtained from the TG-DTA analysis of this compound. The data is compiled from typical analysis and may vary based on the specific composition of the rosin and the experimental conditions.

| Parameter | Value Range | Atmosphere | Analysis Method | Source(s) |

| Onset of Decomposition (Tonset) | 250°C - 350°C | Inert (N2), Oxidative (Air) | TGA | [1] |

| Primary Decomposition Range | 300°C - 500°C | Inert (N2), Oxidative (Air) | TGA | [1] |

| DTA Peak Temperature(s) (Exothermic) | 350°C - 480°C | Oxidative (Air) | DTA | [1] |

| Total Mass Loss | ~70% - 85% | Inert (N2), Oxidative (Air) | TGA | [1][2][3] |

| Final Residue (as ZnO) | ~15% - 30% | Oxidative (Air) | TGA | [1][2][3] |

Note: The exact temperatures and mass loss percentages can vary depending on factors such as heating rate, atmospheric conditions, and the specific grade of this compound.

Experimental Protocols

A detailed methodology for conducting a TG-DTA of this compound is provided below. This protocol is based on standard practices for the thermal analysis of metal-organic compounds.[2][3]

Instrumentation

A calibrated Thermogravimetric Analyzer with simultaneous DTA capability is required. The instrument should be equipped with a high-precision balance, a furnace capable of reaching at least 800°C with programmable temperature control, and a gas delivery system for maintaining a controlled atmosphere.

Sample Preparation

-

Ensure the this compound sample is a fine, homogeneous powder to promote uniform heating.

-

Accurately weigh approximately 5–10 mg of the sample into a clean, inert TG-DTA crucible (e.g., alumina (B75360) or platinum).

-

Record the initial sample mass precisely.

TG-DTA Instrument Setup and Execution

-

Place the crucible containing the sample onto the TG-DTA sample holder and place an empty reference crucible on the reference holder.

-

Purge the furnace with the desired gas (e.g., high-purity nitrogen or dry air) at a constant flow rate of approximately 20-50 mL/min to establish the desired atmosphere.

-

Program the temperature profile:

-

Equilibrate at a starting temperature (e.g., 30°C).

-

Ramp the temperature from the starting point to a final temperature of 800°C to ensure complete decomposition.

-

Set a constant heating rate, typically between 10°C/min and 20°C/min. A rate of 10°C/min is common for standard analysis.

-

-

Initiate the TG-DTA run and continuously record the sample mass and the DTA signal as a function of temperature and time.

Data Analysis

-

Plot the TGA curve as percent mass loss versus temperature.

-

Plot the DTA curve as the temperature differential (ΔT) versus temperature.

-

From the TGA curve, determine the onset temperature of decomposition, the temperature ranges of significant mass loss, and the percentage of the final residue.

-

From the DTA curve, identify the temperatures of endothermic and exothermic events.

Visualization of Workflow and Decomposition Pathway

The following diagrams illustrate the experimental workflow for the TG-DTA analysis and the logical progression of the thermal decomposition of this compound.

Caption: Experimental workflow for TG-DTA analysis of this compound.

Caption: Logical pathway for the thermal decomposition of this compound.

Conclusion

The TG-DTA analysis is a powerful tool for characterizing the thermal decomposition of this compound. This guide has provided a framework for understanding this process, including typical quantitative data, a detailed experimental protocol, and a clear visualization of the analytical workflow. The decomposition initiates around 250-350°C, proceeds through the degradation of the organic components, and results in a stable zinc oxide residue. This information is crucial for professionals in research and development to predict material behavior, establish processing limits, and ensure product quality and stability.

References

The Evolving Science of Metal Resinates: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: From Ancient Pigments to Modern Materials

Metal resinates, organometallic compounds formed from the reaction of a metal salt with resin acids, have a rich history intertwined with art and early chemical technology. Historically, these compounds were primarily valued for their properties as pigments and drying agents. Copper resinate, for instance, was a transparent green glaze used by Renaissance painters, though its tendency to discolor over time was a known issue.[1][2] Early formulations, often documented in historical manuscripts, involved heating metal salts like verdigris (copper(II) acetate) with natural resins such as turpentine (B1165885).[2][3] The resulting products were complex mixtures, with their chemical nature not fully understood until modern analytical techniques became available.

The 20th century marked a shift towards a more systematic, scientific investigation of metal resinates. Patents from the mid-century detail fusion and precipitation methods for producing cobalt, zinc, and other metal resinates for industrial applications like driers in paints and varnishes.[4] These early industrial processes aimed to increase the metal content and improve the stability of the resinates, moving beyond the empirical recipes of the past.[5][6]

Contemporary research continues to explore the synthesis, characterization, and application of metal resinates, benefiting from advanced analytical instrumentation. The focus has expanded to understand their chemical structure, thermal properties, and degradation mechanisms, paving the way for their use in more sophisticated applications.

Synthesis of Metal Resinates: Historical and Modern Protocols

The preparation of metal resinates has evolved from simple, one-pot historical recipes to more controlled, modern synthetic methods. The choice of reactants and reaction conditions significantly influences the properties of the final product.

Key Reactants

-

Resin Source: Historically, natural resins like gum rosin (B192284), wood rosin, and Venice turpentine were common.[2][5] These are primarily composed of abietic acid and its isomers.[2] Modern syntheses may use purified resin acids or derivatives.

-

Metal Source: A variety of metal salts can be used, including acetates, oxides, hydroxides, and carbonates of metals such as copper, zinc, cobalt, lead, and manganese.[5]

-

Additives and Modifiers: Historical recipes sometimes included drying oils, waxes, or other resins.[3] Modern industrial preparations might involve aldehydes or other organic compounds to enhance properties like solubility and stability.[5]

Experimental Protocols

This protocol is a modern interpretation of historical methods for producing copper resinate as a pigment.

-

Reactants:

-

Verdigris (Basic Copper(II) Acetate)

-

Venice Turpentine (rich in resin acids)

-

Linseed Oil (as a drying oil)

-

-

Procedure: a. Gently heat the Venice turpentine in a flask until it becomes fluid. b. Slowly add powdered verdigris to the molten resin with constant stirring. c. Continue heating and stirring the mixture until the verdigris has dissolved and the solution takes on a deep green color. d. Add a small amount of linseed oil and continue to heat and stir until a homogeneous, viscous liquid is formed. e. Allow the mixture to cool. The resulting solid can be pulverized for use as a pigment.[3]

This method describes a fusion process to produce a cobalt resinate with a high metal content for use as a drying agent.

-

Reactants:

-

Hydrogenated Rosin

-

Cobalt(II) Acetate (B1210297)

-

Calcium Acetate (as a catalyst/modifier)

-

-

Procedure: a. Melt 400 parts by weight of hydrogenated rosin in a reaction vessel equipped with a stirrer and an inert atmosphere (e.g., carbon dioxide). b. Heat the molten rosin to approximately 280°C. c. Gradually add a mixture of 71 parts by weight of cobalt(II) acetate and 10 parts by weight of calcium acetate in small portions, allowing the reaction to subside between additions. d. During the addition, gradually increase the reaction temperature to a maximum of 325°C. e. After all the metal salts have been added, maintain the temperature until the reaction is complete, indicated by the cessation of volatile evolution. f. Cool the product, a clear, homogeneous fused cobalt resinate.[4]

This is a general procedure for producing metal resinates via a double decomposition reaction.

-

Reactants:

-

Rosin

-

Sodium Hydroxide (B78521) (for saponification)

-

Zinc Sulfate (B86663) (or other soluble zinc salt)

-

-

Procedure: a. Dissolve a known quantity of rosin in a suitable organic solvent. b. Prepare an aqueous solution of sodium hydroxide. c. Add the sodium hydroxide solution to the rosin solution to form a sodium resinate soap. d. Prepare an aqueous solution of zinc sulfate. e. Slowly add the zinc sulfate solution to the sodium resinate solution with vigorous stirring. f. The insoluble zinc resinate will precipitate out of the solution. g. Filter the precipitate, wash it thoroughly with water to remove any unreacted salts, and dry it.

Physicochemical Properties and Characterization

The properties of metal resinates are highly dependent on the metal used, the nature of the resin acids, and the method of preparation. Modern analytical techniques are crucial for characterizing these materials and understanding their behavior.

Data Presentation: Properties of Selected Metal Resinates

| Metal Resinate | Color | Typical Application | Melting Point (°C) | Metal Content (%) | Key Spectroscopic Features (FTIR, cm⁻¹) |

| Copper Resinate | Green | Pigment, Glaze[2] | Variable | Variable | Broad carboxylate stretch (~1580-1610), C=O of oxidized resin acids (~1685)[7] |

| Cobalt Resinate | Dark Brown/Violet | Drying Agent[4][8] | ~200-215[4] | 9-13.3[4] | Carboxylate asymmetric and symmetric stretches |

| This compound | Colorless to Amber[9] | Wetting Agent, Drier[9] | Variable | >3.5[6] | Characteristic carboxylate peaks |

| Manganese Resinate | Dark Brown-Black | Drying Agent | Variable | Variable | Carboxylate vibrations, Mn-O stretches |

| Lead Resinate | Yellowish | Historical Pigment | Variable | Variable | Carboxylate stretches, potential Pb-O vibrations |

Characterization Techniques and Experimental Protocols

FTIR is used to identify the functional groups present in the metal resinate and to confirm the coordination of the metal to the carboxylate groups of the resin acids.

-

Experimental Protocol:

-

Prepare the sample by either creating a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

-

For a KBr pellet, mix a small amount of the finely ground metal resinate with dry KBr powder and press it into a transparent disk.

-

Place the sample in the FTIR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for key bands, such as the disappearance of the carboxylic acid C=O stretch (around 1700 cm⁻¹) and the appearance of asymmetric and symmetric carboxylate stretches.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability, decomposition temperatures, and melting points of metal resinates.

-

Experimental Protocol for TGA:

-

Calibrate the TGA instrument for mass and temperature.

-

Accurately weigh 5-10 mg of the metal resinate sample into a TGA crucible (e.g., alumina).

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600-800°C) at a controlled heating rate (e.g., 10°C/min).

-

Record the mass loss as a function of temperature.

-

The resulting TGA curve provides information on decomposition steps and the final residue amount (typically the metal oxide).

-

GC-MS is a powerful technique for analyzing the organic components of metal resinates, especially after a derivatization step to make the resin acids volatile. It is particularly useful for identifying the specific resin acids and their oxidation products.

-

Experimental Protocol (for analysis of resin acid components):

-

Saponify the metal resinate sample to release the resin acids.

-

Acidify the solution to protonate the resin acids.

-

Extract the resin acids into an organic solvent.

-

Derivatize the resin acids (e.g., by methylation with diazomethane (B1218177) or silylation) to form volatile esters or ethers.

-

Inject the derivatized sample into the GC-MS system.

-

Separate the components on a suitable GC column.

-

Identify the components based on their mass spectra and retention times by comparing them to known standards and library data.

-

Diagrams: Workflows and Logical Relationships

Experimental Workflow for Metal Resinate Synthesis and Characterization

Caption: General workflow for the synthesis and subsequent characterization of metal resinates.

Logical Relationship in Fusion Synthesis of Metal Resinates

Caption: Key components and products in the fusion synthesis of metal resinates.

References

- 1. researchgate.net [researchgate.net]

- 2. kremer-pigmente.com [kremer-pigmente.com]

- 3. Pigments through the Ages - Manufacture Recipes - Copper resinate [webexhibits.org]

- 4. US2294287A - Cobalt resinate and method of - Google Patents [patents.google.com]

- 5. US2572071A - Metal resinates and method of preparation - Google Patents [patents.google.com]

- 6. US2753330A - Method of producing metal resinates - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pgmsmetal.com [pgmsmetal.com]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Zinc Resinate Precursors and Their Purity Requirements

This technical guide provides a comprehensive overview of the precursors used in the synthesis of this compound, with a particular focus on the stringent purity requirements essential for its application in pharmaceutical and drug development contexts. The document details synthesis methodologies, analytical techniques for purity assessment, and the critical impact of precursor quality on the final product's performance.

Introduction to this compound

This compound is a metal soap formed from the reaction of a zinc compound with resin acids, primarily abietic acid, found in rosin (B192284).[1] While historically used in inks and coatings, its properties have garnered interest in pharmaceutical applications, including as a matrix-forming agent in controlled-release drug delivery systems.[2][3] In these systems, zinc-based compounds can act as crucial activators or form matrices that control the dissolution and release of active pharmaceutical ingredients (APIs).[2][4] The use of zinc is advantageous due to its low toxicity and biocompatibility, playing a role in various biological systems.[5] For pharmaceutical use, the purity of this compound is paramount, as impurities can affect its physicochemical properties, stability, and, most importantly, patient safety. This necessitates a thorough understanding and control of the precursors from which it is synthesized.

Core Precursors for this compound Synthesis

The synthesis of this compound primarily involves two components: a source of resin acids and a zinc-containing compound.

Resin Acid Source

The most common source of resin acids is rosin , a solid form of resin obtained from pines and other conifers.[1][6] Rosin can be sourced in several forms, including gum rosin, wood rosin, or tall oil rosin.[3] The primary reactive component is abietic acid. For specialized applications, modified rosins, such as disproportionated or heat-treated rosin, may be used to improve the stability and compatibility of the final this compound product.[3][7]

Zinc Source

Various zinc compounds can be used to synthesize this compound. The choice of the zinc precursor can influence reaction conditions and the properties of the final product.[8] The most common zinc precursors are zinc oxide (ZnO) and zinc acetate (B1210297) (Zn(CH₃COO)₂).[1][9]

| Precursor | Formula | Key Characteristics |

| Zinc Oxide | ZnO | - High zinc content by weight. - Insoluble in water, typically requiring high reaction temperatures (fusion method) or organic solvents.[1][7] - Reaction can be catalyzed by organic acids like acetic acid.[7] |

| Zinc Acetate | Zn(CH₃COO)₂ | - Soluble in water and some organic solvents, allowing for milder reaction conditions.[9][10] - Often used in precipitation or solvent-based synthesis methods.[10][11] |

Synthesis Methodologies and Experimental Protocols

This compound can be prepared through several methods, primarily the fusion (direct) process or the solvent (precipitation) process.

Fusion Process

This method involves the direct reaction of molten rosin with a zinc compound at high temperatures.

-

Materials : Wood Rosin (WW grade), Fumaric Acid, Zinc Acetate.[11]

-

Procedure :

-

Melt 300 grams of wood rosin in a suitable reaction vessel and raise the temperature to approximately 230°C.[11]

-

Prepare a powdered mixture of 15 grams of fumaric acid and 50 grams of zinc acetate.[11]

-

Slowly add the powdered mixture in small portions to the molten rosin while maintaining the temperature between 230°C and 250°C. Allow each portion to react before adding the next.[11]

-

After all additions are complete, maintain the temperature at 250°C for several hours to ensure the reaction goes to completion.[11]

-

The resulting product is a clear, non-gelling this compound.[11]

-

Solvent Process

This method involves dissolving the rosin in a suitable solvent before reacting it with the zinc compound. This often allows for lower reaction temperatures and better control over the reaction.

-

Materials : Heat-treated rosin, mineral spirits, acetic acid (catalyst), zinc oxide, hydrated lime.[7]

-

Procedure :

-

Dissolve 60 parts by weight of heat-treated rosin in 40 parts by weight of mineral spirits.[7]

-

Add approximately 0.3 parts by weight of acetic acid as a catalyst.[7]

-

Heat the solution to between 110°C and 150°C while agitating.[7]

-

Add 6% to 9% of zinc oxide (by weight of the rosin) as a slurry and continue heating until the reaction is complete. It is critical that the zinc oxide reacts completely before proceeding.[7]

-

To the resulting this compound solution, add between 1% and 5.5% of hydrated lime (by weight of the rosin), preferably in a solvent slurry.[7]

-

Continue heating at 110°C to 150°C until the lime has fully reacted.[7]

-

The solvent can be removed by distillation to recover the final zinc-calcium resinate product.[7]

-

Purity Requirements and Impurity Profiling

For pharmaceutical applications, precursors must be of high purity to ensure the final this compound is safe and performs as expected. Impurities can originate from the raw materials (rosin, zinc compounds) or be introduced during the manufacturing process.

The primary concern is the presence of elemental impurities, particularly heavy metals, which are strictly regulated in pharmaceutical products. While specific monographs for this compound may not be widely established, general limits from guidelines such as the International Council for Harmonisation (ICH) Q3D for elemental impurities are applicable.

| Impurity Class | Potential Impurities | Typical Sources | Potential Impact |

| Class 1 (High Toxicity) | Arsenic (As), Cadmium (Cd), Mercury (Hg), Lead (Pb) | Zinc ore (for ZnO/Zn(OAc)₂), contaminated rosin, processing equipment. | Significant patient risk, even at low concentrations. |

| Class 2A (Route-dependent) | Cobalt (Co), Nickel (Ni), Vanadium (V) | Zinc ore, catalysts used in rosin processing. | Toxicological concerns depending on the route of administration.[12] |

| Other Elements | Antimony (Sb), Germanium (Ge) | Zinc ore. | Can affect the physicochemical properties of the final product.[12] |

| Organic Impurities | Oxidized resin acids, other terpenes, residual solvents | Rosin degradation, incomplete reaction, purification steps. | May alter the release profile, cause instability, or introduce toxicity. |

The acceptable levels of impurities can be very low. For instance, in zinc electrowinning, effects from impurities become apparent at concentrations greater than 20 parts per billion (ppb) for antimony and 40 ppb for germanium.[12] In pharmaceutical drug substances, elemental impurities are often controlled at the parts-per-million (ppm) level.[13]

Analytical Methods for Purity Determination

A robust analytical workflow is essential to characterize precursors and the final this compound product. This involves confirming the identity and quantifying the primary components, as well as detecting and quantifying impurities.

Quantification of Zinc

Accurate determination of the zinc content is critical.

-

Flame Atomic Absorption Spectroscopy (FAAS) : A robust and widely used technique for quantifying zinc.[14]

-

Protocol :

-

Sample Preparation : An accurately weighed sample undergoes ultrasound-assisted ethanolic extraction followed by digestion with 1 M nitric acid (HNO₃).[14]

-

Calibration : Prepare calibration standards by diluting a certified zinc stock solution (e.g., 1000 mg/L) with 1 M HNO₃ to cover the expected concentration range of the samples.[14][15]

-

Analysis : Aspirate the samples, blanks, and standards into an air-acetylene flame. Measure the absorbance at a wavelength of 213.9 nm. Use a deuterium (B1214612) lamp for background correction if necessary.[14][15]

-

Calculation : Determine the zinc concentration in the sample by comparing its absorbance to the calibration curve.[15]

-

-

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) : Offers higher sensitivity and the ability to quantify multiple elements simultaneously, making it ideal for both zinc content and trace elemental impurity analysis.[13]

Determination of Elemental Impurities

-

ICP-MS : The preferred method for quantifying trace and ultratrace elemental impurities as per ICH Q3D guidelines.

-

Protocol :

-

Sample Preparation : Digest a precisely weighed amount of the sample in a closed vessel with concentrated nitric acid (and sometimes other acids like hydrochloric or hydrofluoric acid) using microwave-assisted heating to ensure complete dissolution.

-

Analysis : Dilute the digested sample to a suitable volume with deionized water. Aspirate the solution into the ICP-MS instrument. The instrument atomizes and ionizes the sample in an argon plasma, and the ions are separated by their mass-to-charge ratio.

-

Quantification : Quantify the impurities by comparing ion counts against those of multi-element calibration standards. Internal standards are used to correct for matrix effects and instrument drift.[13]

-

-

Characterization of the Resin Component

-

Fourier-Transform Infrared (FTIR) Spectroscopy : Used to identify the functional groups present and confirm the formation of the zinc carboxylate salt by observing the shift in the carbonyl (C=O) stretching frequency of the resin acid upon reaction with zinc.[16]

-

Thermogravimetric Analysis (TGA) : Measures weight loss as a function of temperature, providing information on thermal stability, decomposition, and the presence of volatile impurities or residual solvents.[17]

Impact of Precursor Purity on Final Product Quality

The purity of the rosin and zinc source directly translates to the quality and performance of the this compound, especially in a drug delivery context.

References

- 1. This compound Research Chemical for Industrial R&D [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. US3929703A - Adhesive compositions containing zinc resinates of disproportionated rosin - Google Patents [patents.google.com]

- 4. Gelatin–Zinc Carrier as a New Method of Targeted and Controlled Release of Risedronate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US2572071A - Metal resinates and method of preparation - Google Patents [patents.google.com]

- 7. US2346995A - Zinc-calcium resinate and process - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. atlantis-press.com [atlantis-press.com]

- 10. mdpi.com [mdpi.com]

- 11. US2753330A - Method of producing metal resinates - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Development and Validation of a Method for the Analysis of Zinc Oxide in Cosmetic Matrices by Flame Atomic Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdc.gov [cdc.gov]

- 16. mdpi.com [mdpi.com]

- 17. Characterization of Zinc Carbonate Basic as a Source of Zinc in a Rodent Study Investigating the Effects of Dietary Deficiency or Excess - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Coordination Chemistry of Zinc in Resinate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of zinc in resinate complexes. It covers the synthesis, structural characterization, and analytical methodologies pertinent to these compounds, with a focus on providing actionable data and protocols for professionals in research and development.

Introduction to Zinc Resinate Complexes

Zinc resinates are metal complexes formed between a zinc(II) ion and resin acids, which are primarily diterpenoid carboxylic acids found in pine oleoresin.[1] The most common of these resin acids is abietic acid.[2][3] These complexes are utilized in various industrial applications, including as drying agents in paints and as wetting agents.[4][5] In the context of drug development, the inherent biological properties of resin acids, such as antibacterial and antifungal efficacy, make their metal complexes, like this compound, promising candidates for new therapeutic agents.[2] Understanding the coordination chemistry of zinc in these complexes is crucial for controlling their physicochemical properties, stability, and biological activity.

The zinc(II) ion, with its d¹⁰ electron configuration, is redox-inert and typically favors tetrahedral or octahedral coordination geometries, forming strong complexes with oxygen, nitrogen, and sulfur donor ligands.[6][7][8] In resinate complexes, the carboxylate group of the resin acid acts as the primary ligand, coordinating to the zinc center.

Structural and Coordination Analysis

Spectroscopic and analytical characterization of zinc abietate complexes synthesized from Pinus elliottii resin suggests a consistent coordination environment. The central zinc(II) ion is typically found in an octahedral geometry, involving three carboxylate ligands from the abietate molecules.[2][9][10] The zinc atom is confirmed to be in the +2 oxidation state through techniques like X-ray Photoelectron Spectroscopy (XPS).[10]

Mass spectrometry has been instrumental in identifying the species present in synthesized this compound samples. Key identified species include the deprotonated abietic acid ligand, a dimeric form of abietic acid, and the zinc-abietate complex itself.[9][11]

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from the characterization of this compound complexes, primarily focusing on mass spectrometry findings.

| Species | Formula | Observed m/z | Analytical Method | Reference |

| Deprotonated Abietic Acid | [C₂₀H₂₉O₂]⁻ | 301.17 | Mass Spectrometry | [9][11] |

| Dimeric Abietic Acid | - | 603.41 | Mass Spectrometry | [9][11] |

| Zinc-Abietate Complex (Tris-Abietato Zincate) | [Zn(C₂₀H₂₉O₂)₃]⁻ | 967.66 | Mass Spectrometry | [9][11] |

| Zinc Oxidation State | Zn²⁺ | - | XPS (LMM Auger) | [9][10] |

| Energy Separation (Zn 2p₃/₂ and 1p₁/₂) | 23 eV | - | XPS | [12] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound complexes are provided below. These protocols are based on established "green synthesis" approaches that avoid the use of organic solvents.[10]

-

Purification: Begin with purified Pinus elliottii resin.

-

Saponification: Prepare a stoichiometric 1:1 molar ratio of the purified resin and sodium hydroxide (B78521) (NaOH, ≥ 99%).

-

Reaction: React the components in deionized water. The water is subsequently evaporated during the reaction to form the hygroscopic sodium abietate salt.[9][10]

-

Reactant Preparation: Prepare aqueous solutions of zinc sulfate (B86663) (ZnSO₄) and the previously synthesized sodium abietate.

-

Reaction: Mix the two solutions under mild temperature conditions (e.g., 80 °C) with continuous stirring.[2][10] This method avoids organic solvents, aligning with green chemistry principles.

-

Product Formation: The reaction yields the zinc-abietate complex, which can be further processed for analysis.

-

Objective: To identify the molecular weight of the final complex and any intermediate species.

-

Procedure: Analyze the synthesized Zn-abietate sample directly. The mass spectrum will reveal peaks corresponding to the deprotonated abietic acid, its dimeric form, and the final zinc complex.[9] Progressive oxidation of the complex can also be observed through characteristic m/z shifts.[11]

-

Objective: To determine the oxidation state of zinc and characterize the chemical bonding environment.

-

Instrument Setup:

-

Use a spectrometer with a dual-beam charge neutralization system (electron gun < 1eV, argon ion gun < 10 eV) to compensate for surface charging.

-

Set the take-off angle to 45° relative to the analyzer.

-

Use a passage energy of 20 eV for high-resolution spectra (Zn 2p, O 1s, C 1s).

-

-

Data Acquisition:

-

Calibrate all binding energies using the C 1s peak at 284.6 eV.[12]

-

Acquire survey scans to identify all elements present.

-

Acquire high-resolution spectra for the elements of interest.

-

-

Data Analysis:

-

Analyze the Zn LMM Auger spectrum to confirm the Zn(II) oxidation state.[9][10]

-

Measure the energy separation between the Zn 2p₃/₂ and 1p₁/₂ peaks (approximately 23 eV) to further confirm the Zn²⁺ state.[12]

-

Analyze the C 1s and O 1s spectra to identify carbonyl, carbon-oxygen single bonds, and carboxylate groups.[10] Software such as CASA-XPS can be used for detailed analysis.[12]

-

-

Objective: To determine the elemental composition of the samples.

-

Procedure: Perform the analysis in at least quadruplicate to ensure statistical relevance. The resulting spectra will show peaks corresponding to the elements present (C, O, Na, Zn), and their relative percentages can be quantified.[12]

Proposed Coordination Structure

Based on the available data, a primary coordination environment for the zinc-abietate complex is an octahedral structure where the zinc(II) ion is coordinated by three abietate ligands. Each abietate ligand's carboxylate group likely acts as a bidentate ligand, coordinating to the zinc center through both oxygen atoms.

Conclusion

The coordination chemistry of zinc in resinate complexes is centered around the interaction of the Zn(II) ion with the carboxylate groups of resin acids, predominantly forming stable octahedral complexes. The green synthesis protocols offer an environmentally friendly route to these materials. A multi-technique approach, combining mass spectrometry, XPS, and EDS, is essential for a thorough characterization of their structure, composition, and the oxidation state of the central metal ion. The detailed data and methodologies presented in this guide serve as a valuable resource for the continued investigation and application of zinc resinates in various scientific and industrial fields, including their potential development as novel therapeutic agents.

References

- 1. Levopimaric acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Abietic Acid | C20H30O2 | CID 10569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C40H58O4Zn | CID 22146572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Zinc compounds - Wikipedia [en.wikipedia.org]

- 7. ijtsrd.com [ijtsrd.com]

- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Experimental data for green synthesis of Zn-abietate complex from natural resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. orbi.umons.ac.be [orbi.umons.ac.be]

Theoretical Modeling of Zinc Resinate: A Technical Guide to Molecular Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc resinate, a metallic soap derived from rosin (B192284) acids, commands significant attention across various industrial and pharmaceutical landscapes. Its efficacy in applications ranging from printing inks and coatings to its potential role in drug delivery systems is intrinsically linked to its molecular architecture. A comprehensive understanding of the three-dimensional structure, coordination chemistry, and intermolecular interactions of this compound is paramount for the rational design of novel applications and the optimization of existing technologies. This technical guide provides an in-depth overview of the theoretical modeling of this compound's molecular structure. It synthesizes fundamental principles of zinc carboxylate coordination chemistry with established computational methodologies to propose a robust framework for the structural elucidation of this complex material. This document is intended to serve as a foundational resource for researchers engaging in the computational analysis of this compound and similar metal-organic complexes.

Introduction to this compound

This compound is not a single, discrete molecule but rather a complex mixture of zinc salts of various resin acids, with abietic acid and its isomers being primary components.[1] These resin acids are tricyclic diterpenoid carboxylic acids. The interaction between the carboxylate groups of these resin acids and zinc (II) ions leads to the formation of a coordination complex. The resulting structure can vary from simple dimeric units to more complex polymeric networks, depending on factors such as the stoichiometry of the reactants, the presence of solvents or other ligands, and the reaction conditions.[2]

The coordination of zinc with carboxylate ligands is versatile, with several coordination modes being possible, including monodentate, bidentate (chelating and bridging), and more complex bridging arrangements that can link multiple zinc centers.[2][3][4] This variability in coordination gives rise to a rich structural chemistry and is a key determinant of the material's physicochemical properties.

Theoretical Approaches to Modeling this compound

Due to the amorphous and often polymeric nature of bulk this compound, experimental techniques like single-crystal X-ray diffraction for precise structural determination are often challenging.[1] Consequently, theoretical modeling, particularly using quantum chemical methods, offers a powerful avenue for gaining detailed insights into the molecular structure and bonding.

A plausible and widely adopted theoretical approach for studying systems like this compound is Density Functional Theory (DFT) . DFT provides a good balance between computational cost and accuracy for systems containing transition metals like zinc.[5][6]

Proposed Computational Workflow

A typical computational workflow for the theoretical modeling of a representative this compound structure, such as a zinc diabietate complex, is outlined below.

Key Structural Parameters and Data Presentation

The primary outputs of theoretical modeling are quantitative data that describe the geometry and stability of the molecular structure. For a hypothetical dimeric this compound structure, where two zinc atoms are bridged by four carboxylate groups from abietate ligands, DFT calculations would yield the parameters summarized in the tables below.

Note: The following data are illustrative and represent typical values expected from DFT calculations on zinc carboxylate complexes. They are intended to serve as a template for presenting results from actual calculations.

Table 1: Predicted Bond Lengths in a Dimeric this compound Model

| Bond | Predicted Length (Å) |

| Zn-O (carboxylate) | 1.95 - 2.10 |

| C-O (coordinated) | 1.26 - 1.28 |

| C=O (uncoordinated) | 1.24 - 1.26 |

| Zn-Zn distance | 3.50 - 3.70 |

Table 2: Predicted Bond Angles in a Dimeric this compound Model

| Angle | Predicted Value (°) |

| O-Zn-O (intra-ligand) | 90 - 100 |

| O-Zn-O (inter-ligand) | 105 - 115 |

| Zn-O-C | 120 - 130 |

Table 3: Calculated Energetic Properties

| Property | Predicted Value (kcal/mol) |

| Dimerization Energy | -30 to -50 |

| Ligand Binding Energy | -150 to -200 |

Experimental Protocols for Model Validation

Theoretical models must be validated against experimental data. Below are key experimental protocols that can be used to generate data for comparison with computational results.

Synthesis of this compound

-

Saponification of Rosin: Dissolve 100 g of rosin in 800 mL of deionized water by heating to 50-60°C with continuous stirring. Slowly add a stoichiometric amount of 10% (w/v) sodium hydroxide (B78521) solution to form a soluble sodium resinate solution.[1]

-

Precipitation of this compound: Prepare an aqueous solution of a zinc salt (e.g., zinc sulfate (B86663), ZnSO₄). Add the zinc sulfate solution dropwise to the sodium resinate solution under constant stirring.

-

Isolation and Purification: The precipitated this compound is then filtered, washed thoroughly with deionized water to remove any unreacted salts, and dried in a vacuum oven at a controlled temperature.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a sample by mixing a small amount of dried this compound with potassium bromide (KBr) and pressing it into a pellet.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-